

3-Imidazo[2,1-b]thiazol-6-ylaniline chemical structure and properties

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Compound of Interest

Compound Name: 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline

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An In-Depth Technical Guide to 3-Imidazo[2,1-b]thiazol-6-ylaniline: Structure, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the heterocyclic compound 3-Imidazo[2,1-b]thiazol-6-ylaniline. We will delve into its chemical architecture, physicochemical properties, synthetic routes, and explore its potential within the broader context of the pharmacologically significant imidazo[2,1-b]thiazole scaffold.

Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a fused heterocyclic system containing a bridgehead nitrogen atom that has garnered significant attention in medicinal chemistry.^[1] This scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.^[2] Its derivatives have been extensively explored and reported to exhibit potent antibacterial, antitubercular, antifungal, antiviral, anti-inflammatory, and anticancer properties.^{[3][4]}

The prominence of this scaffold is exemplified by the clinically used drug Levamisole, an anthelmintic agent that also possesses immunomodulatory properties.^[3] The rigid, bicyclic nature of the imidazo[2,1-b]thiazole system provides a well-defined three-dimensional orientation for appended functional groups, making it an excellent platform for designing targeted therapeutic agents. The specific compound of interest, 3-Imidazo[2,1-b]thiazol-6-ylaniline, positions an aniline moiety at the 6-position of this core, offering a key vector for further chemical modification and a potential pharmacophore for interacting with protein targets.

Chemical Structure and Physicochemical Properties

The foundational step in evaluating any compound for drug development is a thorough understanding of its structure and physicochemical characteristics. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.

Structural Identification

The chemical structure of 3-Imidazo[2,1-b]thiazol-6-ylaniline consists of a phenyl ring bearing an amino group (aniline) attached to the 6-position of the fused imidazo[2,1-b]thiazole ring system.

- IUPAC Name: 3-imidazo[2,1-b][5][6]thiazol-6-ylaniline[5][7]
- CAS Number: 861206-26-0[5][6]
- Molecular Formula: C₁₁H₉N₃S[5][6][8][9]
- SMILES: C1=CC(=CC(=C1)N)C2=CN3C=CSC3=N2[5][10]
- InChI Key: ASXLSRKDSOSGQE-UHFFFAOYSA-N[5]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 3-Imidazo[2,1-b]thiazol-6-ylaniline. It is important to note that many of these values are computationally predicted and should be confirmed experimentally.

Property	Value	Source
Molecular Weight	215.28 g/mol	[5] [6] [8] [9]
Monoisotopic Mass	215.05171847 Da	[5]
Predicted Density	1.42 ± 0.1 g/cm ³	[6]
Predicted pKa	6.08 ± 0.40	[6]
Predicted XlogP	2.8	[5] [10] [11]
Hydrogen Bond Donors	1 (from the aniline -NH ₂)	[5]
Hydrogen Bond Acceptors	3 (from the ring nitrogens)	[5]

Expert Insight: The predicted XlogP value of 2.8 suggests moderate lipophilicity, a favorable characteristic for oral bioavailability, as it often correlates with good membrane permeability without excessive metabolic clearance. The presence of both hydrogen bond donors and acceptors provides opportunities for specific interactions with biological targets like enzyme active sites or receptors.

Synthesis and Characterization

The synthesis of substituted imidazo[2,1-b]thiazoles is well-established, typically involving the condensation of a 2-aminothiazole derivative with an α -halocarbonyl compound. For 3-Imidazo[2,1-b]thiazol-6-ylaniline, a common approach involves the Hantzsch thiazole synthesis followed by cyclization.

Generalized Synthetic Workflow

A plausible synthetic route involves the reaction of 2-aminothiazole with a suitably substituted 2-bromoacetophenone derivative. The aniline group can either be present on the starting material or introduced later via a reduction of a nitro group.



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Caption: Generalized synthetic workflow for 3-Imidazo[2,1-b]thiazol-6-ylaniline.

Step-by-Step Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on common synthetic methodologies for this class of compounds.^[12]

- Step 1: Synthesis of the Intermediate 6-(3-Nitrophenyl)imidazo[2,1-b]thiazole.
 - To a solution of 2-bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq) in anhydrous ethanol, add 2-aminothiazole (1.1 eq).
 - Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is the hydrobromide salt of the product.
 - Filter the solid, wash with cold ethanol, and suspend it in water.
 - Neutralize with an aqueous solution of sodium bicarbonate until the pH is ~8.
 - Filter the resulting free base, wash with water, and dry under vacuum to yield 6-(3-nitrophenyl)imidazo[2,1-b]thiazole.

- Step 2: Reduction to 3-Imidazo[2,1-b]thiazol-6-ylaniline.
 - Suspend the nitro-intermediate (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
 - Add stannous chloride (SnCl_2) dihydrate (3-4 eq) portion-wise while stirring.
 - Heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
 - Cool the reaction and pour it onto crushed ice, then basify with a concentrated sodium hydroxide solution to precipitate the tin salts.
 - Extract the aqueous layer multiple times with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
 - Purify the crude product by column chromatography on silica gel to obtain pure 3-Imidazo[2,1-b]thiazol-6-ylaniline.

Characterization

The synthesized compound must be rigorously characterized to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule.^[13] The characteristic singlet for the C-5 proton of the imidazo[2,1-b]thiazole ring is a key diagnostic signal.^[13]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretching of the aniline group.^[3]
- Melting Point: A sharp melting point is a good indicator of the compound's purity.

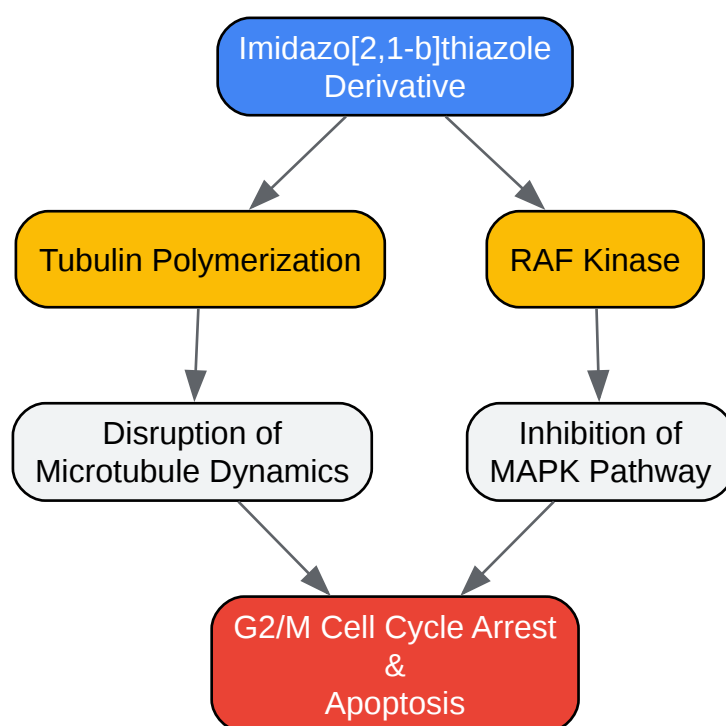
Biological Activities and Therapeutic Potential

While specific biological data for 3-Imidazo[2,1-b]thiazol-6-ylaniline is not extensively published, the therapeutic potential can be inferred from studies on closely related analogues and the broader imidazo[2,1-b]thiazole class. The aniline moiety serves as a versatile handle for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Anticancer Activity

Derivatives of the imidazo[2,1-b]thiazole scaffold have shown significant promise as anticancer agents.^[14]

- **Mechanism of Action:** Different derivatives act through various mechanisms. Some have been identified as potent microtubule-targeting agents, arresting the cell cycle in the G2/M phase and inducing apoptosis.^[15] Others have been developed as pan-RAF inhibitors, targeting key signaling pathways in melanoma.^[16]
- **Structure-Activity Relationship (SAR):** Studies on aryl-substituted imidazo[2,1-b]thiazoles have demonstrated that the nature and position of substituents on the phenyl ring are critical for cytotoxic activity.^[17] The amino group on 3-Imidazo[2,1-b]thiazol-6-ylaniline could be acylated or used in coupling reactions to explore this chemical space. For example, aryl hydrazone derivatives of this scaffold have shown promising cytotoxicity against breast cancer cell lines.^[17]



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Caption: Potential anticancer mechanisms of action for imidazo[2,1-b]thiazole derivatives.

Other Potential Applications

The broad biological profile of the core structure suggests other potential applications:

- Antiviral and Antimycobacterial: Novel derivatives have been synthesized and shown to be effective against various viruses and mycobacteria.[3]
- Anti-inflammatory: The scaffold is present in compounds with anti-inflammatory properties.[3]

Protocol for In Vitro Anticancer Evaluation

To assess the therapeutic potential of 3-Imidazo[2,1-b]thiazol-6-ylaniline or its derivatives, a standard cascade of in vitro assays is required.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which the compound inhibits cancer cell growth by 50% (IC₅₀).

- Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.[15]
- Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 μ M to 100 μ M) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

- Analysis: Plot the percentage of cell viability versus the compound concentration and calculate the IC₅₀ value using non-linear regression.

Causality: This assay provides a quantitative measure of the compound's overall cytotoxic or cytostatic effect. A low IC₅₀ value indicates high potency and warrants further investigation into the mechanism of cell death.

Conclusion and Future Directions

3-Imidazo[2,1-b]thiazol-6-ylaniline is a valuable heterocyclic compound built upon the pharmacologically privileged imidazo[2,1-b]thiazole scaffold. While its own biological profile is not yet fully elucidated in public literature, its structure presents a compelling starting point for medicinal chemistry campaigns. The aniline functional group is a key asset, providing a reactive handle for the synthesis of diverse libraries aimed at discovering novel therapeutics, particularly in oncology.

Future research should focus on the experimental validation of its physicochemical properties, the development of optimized synthetic routes, and a comprehensive screening of its biological activities. The synthesis and evaluation of derivatives, leveraging the 6-anilino position for SAR exploration, will be crucial in unlocking the full therapeutic potential of this promising molecular architecture.

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